![molecular formula C31H37NO4 B1673626 (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid CAS No. 393569-31-8](/img/structure/B1673626.png)
(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid
Overview
Description
KH064 is a orally active inhibitor of sPLA2-IIA.
Scientific Research Applications
Design, Synthesis, and Biological Activity
(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid and its derivatives have been explored in various scientific research contexts, particularly in the design and synthesis of biologically active compounds. One study involved the design, synthesis, and evaluation of carboxylic acid derivatives as Histone Deacetylase (HDAC) inhibitors and cytotoxic agents, highlighting the significance of structural modifications in enhancing biological activity against cancer cell lines (Abdel-Atty et al., 2014).
Antioxidant Properties
Research has also delved into the antioxidant capabilities of related compounds, such as oxazole-5(4H)-one derivatives, showcasing the potential of these structures in combating oxidative stress and related pathologies (Kuş et al., 2017).
Antibacterial Activity
In the realm of antimicrobial research, studies have synthesized and evaluated the antibacterial activity of aminoacyl penicillin conjugates with acylated bis-catecholate siderophores, demonstrating the utility of these compounds in addressing antibiotic resistance and targeting specific bacterial pathogens (Heinisch et al., 2002).
Asymmetric Synthesis and Chemical Stability
The asymmetric synthesis of all-carbon benzylic quaternary stereocenters via Cu-catalyzed conjugate addition showcases the chemical versatility and stability of these compounds, opening avenues for the development of novel therapeutic agents and chemical intermediates (Fillion & Wilsily, 2006).
Biosynthesis in Plants and Bacteria
Research on benzoic acid biosynthesis in plants and bacteria provides insights into the natural roles and synthetic potential of related compounds, contributing to our understanding of metabolic pathways and their applications in biotechnology and pharmaceuticals (Hertweck et al., 2001).
properties
IUPAC Name |
(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUIYFCMHKLKY-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid | |
CAS RN |
393569-31-8 | |
Record name | KH064 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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